1-(4-Methylbenzene-1-sulfonyl)butan-1-ol
Description
1-(4-Methylbenzene-1-sulfonyl)butan-1-ol is a sulfonated aromatic alcohol with the molecular formula C₁₁H₁₆O₃S. Its structure comprises a butan-1-ol backbone substituted with a 4-methylbenzenesulfonyl group at the first carbon.
Properties
CAS No. |
62954-87-4 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylbutan-1-ol |
InChI |
InChI=1S/C11H16O3S/c1-3-4-11(12)15(13,14)10-7-5-9(2)6-8-10/h5-8,11-12H,3-4H2,1-2H3 |
InChI Key |
KXFOGXCLRAHGPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)butan-1-ol typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with butanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of butanol attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 4-methylbenzene-1-sulfonyl chloride, butanol, and a base such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a sulfide compound.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group in 1-(4-methoxyphenyl)butan-1-ol is electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound. This difference may influence hydrogen-bonding capacity and acidity .
Sulfonylated and Heterocyclic Analogues
Key Observations :
- Sulfonyl vs. Triazole: The sulfonyl group in 1-(4-Methylbenzene-1-sulfonyl)butan-1-ol imparts distinct electronic and steric properties compared to triazole-containing agrochemicals like triadimefon and cyproconazole. Triazoles are known for antifungal activity due to their ability to inhibit sterol biosynthesis, whereas sulfonylated compounds may exhibit different biological targets or stability profiles .
Functional Group Variations
Key Observations :
- Amino vs. Sulfonyl: The amino group in 4-[(4-methylphenyl)amino]butan-1-ol introduces basicity and nucleophilicity, contrasting with the acidic sulfonyl group. This makes the amino derivative more suitable for protonation-dependent interactions in drug design .
- Thioether vs. Sulfonyl : The methylthio group in 4-(Methylthio)butan-1-ol is less polar than a sulfonyl group, impacting volatility and odor profiles relevant to its use in fragrances .
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